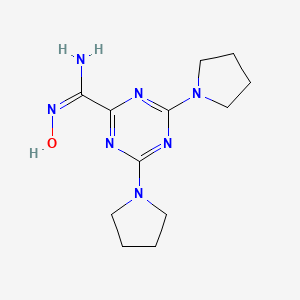
N'-hydroxy-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a synthetic compound characterized by the presence of a triazine ring substituted with pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution with Pyrrolidine Groups: The triazine core is then subjected to nucleophilic substitution reactions with pyrrolidine to introduce the pyrrolidine groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully reduced triazine derivatives.
Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used as a tool compound in biological studies to understand its interaction with various biological targets.
Industrial Applications: The compound is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of (E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidinone and pyrrolizine derivatives.
Triazine Derivatives: Compounds with a triazine core, including melamine and cyanuric acid derivatives.
Uniqueness
(E)-N’-HYDROXY-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is unique due to the combination of the triazine core with pyrrolidine groups and a hydroxy substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19N7O |
|---|---|
Molecular Weight |
277.33 g/mol |
IUPAC Name |
N'-hydroxy-4,6-dipyrrolidin-1-yl-1,3,5-triazine-2-carboximidamide |
InChI |
InChI=1S/C12H19N7O/c13-9(17-20)10-14-11(18-5-1-2-6-18)16-12(15-10)19-7-3-4-8-19/h20H,1-8H2,(H2,13,17) |
InChI Key |
LYTDARULBIWMSD-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)/C(=N\O)/N)N3CCCC3 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)C(=NO)N)N3CCCC3 |
solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methoxybenzamide](/img/structure/B11500802.png)
![3-methoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11500809.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B11500811.png)
![7-(diethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500818.png)
![Propionic acid, 3-(4-chlorophenyl)-3-[(thiophene-2-carbonyl)amino]-](/img/structure/B11500826.png)
![3,4-diamino-N,N'-bis(5-fluoro-2-methylphenyl)thieno[2,3-b]thiophene-2,5-dicarboxamide](/img/structure/B11500827.png)
![1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B11500834.png)
![1,3-dimethyl-5-nitro-6-[4-(propylsulfonyl)piperazin-1-yl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11500838.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B11500841.png)
![1-[2-(4-fluorophenyl)-2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11500848.png)
![N-[2-({[(1Z)-1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-4-carboxamide](/img/structure/B11500863.png)
![8-ethyl 2-methyl 4-(dimethylamino)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate](/img/structure/B11500865.png)
![N-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11500873.png)
![3-({[4-(Acetylamino)phenyl]carbonyl}amino)-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B11500898.png)
